molecular formula C9H16O4 B15306565 Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

Cat. No.: B15306565
M. Wt: 188.22 g/mol
InChI Key: DISPZJHPLNNOLH-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H16O4. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-ethyl-3-(hydroxymethyl)oxirane-2-carboxylate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions of the oxirane moiety can lead to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyloxirane-2-carboxylate
  • 3-Ethyl-3-oxetanemethanol
  • Oxirane, 2-ethyl-3-methyl-

Uniqueness

Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is unique due to the presence of both the ethyl and methoxymethyl groups on the oxirane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

InChI

InChI=1S/C9H16O4/c1-4-9(6-11-3)7(13-9)8(10)12-5-2/h7H,4-6H2,1-3H3

InChI Key

DISPZJHPLNNOLH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OCC)COC

Origin of Product

United States

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